(3Z)-3-[(4-ethoxyphenyl)imino]-1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule featuring a variety of functional groups, including an ethoxyphenyl group, a fluorophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The initial steps often include the formation of the indole core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups through substitution reactions. The piperazine ring is then incorporated via nucleophilic substitution reactions. The final step involves the formation of the imino group through condensation reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, altering its chemical properties.
Scientific Research Applications
(3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(4-METHOXYPHENYL)IMINO]-1-{[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE
- (3Z)-3-[(4-PROPYLOXYPHENYL)IMINO]-1-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The uniqueness of (3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and fluorophenyl groups, along with the piperazine ring, makes it particularly interesting for medicinal chemistry applications, as these groups can enhance the compound’s binding affinity and selectivity for certain biological targets .
Properties
Molecular Formula |
C27H27FN4O2 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)imino-1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]indol-2-one |
InChI |
InChI=1S/C27H27FN4O2/c1-2-34-23-13-9-21(10-14-23)29-26-24-5-3-4-6-25(24)32(27(26)33)19-30-15-17-31(18-16-30)22-11-7-20(28)8-12-22/h3-14H,2,15-19H2,1H3 |
InChI Key |
FCABNNMUUYQNAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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